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molecular formula C9H7NO2 B588589 Acetanthranil-d3 CAS No. 1794905-25-1

Acetanthranil-d3

Cat. No. B588589
M. Wt: 164.178
InChI Key: WMQSKECCMQRJRX-FIBGUPNXSA-N
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Patent
US05998619

Procedure details

The crude 2-methyl-4-oxo-3,1-benzoxazine was dissolved in acetic acid (1.9 L). Sodium azide (130.0 g) was added to the solution in portions with stirring. The reaction mixture was cooled in an ice bath to maintain the reaction temperature at 25 to 30° C. during the addition. The reaction mixture was allowed to stir at ambient temperature over the weekend. The acetic acid was removed under vacuum to provide a white solid. The solid was combined with 10% sodium hydroxide (1.4 L) then heated on a steam bath for 1 hour. Additional sodium hydroxide (120 g of 50% sodium hydroxide) was added. The mixture was heated on a steam bath for an additional hour then allowed to cool to ambient temperature overnight. Additional sodium hydroxide (120 g of 50% sodium hydroxide) was added. The mixture was heated on a steam bath for 2 hours then allowed to cool. The reaction mixture was poured with rapid stirring into a mixture of concentrated hydrochloric acid (1.0 L) and ice (3 L). The resulting mixture was stirred at ambient temperature overnight. A precipitate was isolated by filtration, rinsed with water then slurried with water (4 L). The solid was isolated by filtration, rinsed with water then oven dried at 50° C. to provide 278.0 g of crude 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid as a tan solid, m.p. 157-160° C. The crude material was dissolved in 10% sodium hydroxide (2.5 L). The resulting solution was heated (95-99° C.) for 2.5 hours, cooled, then poured with vigorous stirring into a mixture of concentrated hydrochloric acid (500 mL) and ice (5 L). The resulting mixture was allowed to stir for 2 hours. The precipitate was isolated by filtration, rinsed with water, then slurried with water (3 L). The solid was isolated by filtration, rinsed with water then dried overnight at ambient temperature to provide 228 g of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid, m.p. 164-166° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
1.4 L
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:7][C:6](=[O:8])[C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[N:3]=1.[N-:13]=[N+:14]=[N-:15].[Na+].[OH-].[Na+].Cl>C(O)(=O)C>[CH3:1][C:2]1[N:3]([C:4]2[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=2[C:6]([OH:7])=[O:8])[N:15]=[N:14][N:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(C(O1)=O)C=CC=C2
Name
Quantity
1.9 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
1.4 L
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Name
ice
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
during the addition
STIRRING
Type
STIRRING
Details
to stir at ambient temperature over the weekend
CUSTOM
Type
CUSTOM
Details
The acetic acid was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a white solid
TEMPERATURE
Type
TEMPERATURE
Details
then heated on a steam bath for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a steam bath for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a steam bath for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A precipitate was isolated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
oven dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=NN1C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 278 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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